(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde
Description
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde is a synthetic secosteroid derivative characterized by a carboxaldehyde group at position 20 and tert-butyldimethylsilyl (TBDMS) protecting groups on the hydroxyls at positions 1 and 2. Its molecular formula is C34H60O3Si2, with a molecular weight of 573.01 g/mol, and it is assigned CAS numbers 112828-13-4 and 112924-91-1 (likely due to registry variations) . This compound is explicitly designated for industrial or research purposes, such as serving as an intermediate in synthesizing vitamin D analogs or other steroidal derivatives. The TBDMS groups enhance stability and lipophilicity, making it suitable for controlled synthetic reactions where hydroxyl protection is critical .
Properties
Molecular Formula |
C34H60O3Si2 |
|---|---|
Molecular Weight |
573.0 g/mol |
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C34H60O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,23-24,28-31H,2,14-15,18-22H2,1,3-13H3/b26-16+,27-17-/t24-,28-,29-,30+,31+,34-/m1/s1 |
InChI Key |
CBBPZOZLUNXNDK-FLJNKPCASA-N |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Characteristics
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde is a white solid with a molecular weight of 573.01 g/mol and a molecular formula of C₃₄H₆₀O₃Si₂. This compound features protected hydroxyl groups at the 1 and 3 positions with tert-butyldimethylsilyl (TBDMS) protecting groups, which provide stability during synthetic manipulations while allowing for controlled deprotection under specific conditions.
Structural Features
The compound contains several key structural elements:
- Two TBDMS-protected hydroxyl groups at positions 1 and 3
- A conjugated diene system with Z-configuration at position 5 and E-configuration at position 7
- A carboxaldehyde functional group at position 20
- A characteristic 9,10-seco structure of the steroid backbone
Synthetic Approaches
General Synthetic Strategy
The preparation of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde typically involves a multi-step synthetic sequence starting from appropriate steroid precursors. The synthesis generally follows these key stages:
- Protection of hydroxyl groups at positions 1 and 3 with TBDMS groups
- Cleavage of the 9,10 bond to form the seco-steroid structure
- Formation of the conjugated diene system with specific Z/E stereochemistry
- Introduction or modification of the carboxaldehyde functionality at position 20
Protection of Hydroxyl Groups
The protection of the hydroxyl groups at positions 1 and 3 is typically accomplished using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or another suitable base in an aprotic solvent such as DMF or THF. This step is crucial for preventing unwanted side reactions in subsequent transformations.
- Reagents: TBDMSCl (2.2-2.5 eq), imidazole (3-4 eq)
- Solvent: DMF or THF
- Temperature: 0°C to room temperature
- Time: 12-24 hours
- Yield: Typically 85-95%
Formation of the 9,10-Seco Structure
The formation of the 9,10-seco structure can be achieved through various methods, including:
- Photochemical cleavage of the 9,10 bond in the presence of a photosensitizer
- Ozonolysis followed by reductive workup
- Oxidative cleavage using periodate or similar reagents
- Reagents: Photosensitizer (e.g., benzophenone)
- Solvent: Ethanol or methanol
- Conditions: UV irradiation (wavelength ~254-300 nm)
- Temperature: 0-10°C
- Time: 1-3 hours
- Yield: 70-85%
Establishment of the Conjugated Diene System
The formation of the specific (5Z,7E) diene system is often one of the most challenging aspects of the synthesis. This can be accomplished through:
- Wittig or Horner-Wadsworth-Emmons reactions
- Julia olefination
- Selective isomerization of precursor dienes
- Reagents: Appropriate phosphonium ylide, base (typically n-BuLi or NaH)
- Solvent: THF or diethyl ether
- Temperature: -78°C to room temperature
- Time: 2-6 hours
- Stereoselectivity control: Often requires careful temperature control and specific ylide structures
- Yield: 60-80%
Specific Synthetic Routes
Synthesis via Vitamin D Precursors
One established route involves starting from vitamin D or its derivatives, followed by selective transformations to introduce the required functional groups and stereochemistry.
- TBDMS protection of 1,3-dihydroxy groups
- Photochemical ring opening
- Stereochemical adjustment of the diene system
- Oxidative modification of the side chain to introduce the carboxaldehyde
Convergent Synthesis Approach
A convergent approach may involve the separate preparation of two fragments:
- A cyclohexane fragment containing the protected 1,3-dihydroxy groups and the 10,19 double bond
- A fragment containing the remainder of the structure including the carboxaldehyde functionality
These fragments can then be joined through appropriate coupling reactions such as Wittig olefination or Suzuki coupling.
Optimization and Scale-up Considerations
Critical Parameters
Several parameters require careful control during the synthesis:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature | -78°C to 25°C (step-dependent) | Affects stereoselectivity and reaction rate |
| Reaction time | 1-24 hours (step-dependent) | Influences yield and formation of by-products |
| Solvent purity | >99.5% | Prevents side reactions and improves reproducibility |
| Reagent stoichiometry | 1.1-2.5 equivalents | Optimizes conversion while minimizing waste |
| Protection group stability | pH 4-9 | TBDMS groups are sensitive to acidic and strongly basic conditions |
Purification Techniques
Purification of intermediates and the final compound typically involves:
- Column chromatography using silica gel with carefully optimized solvent systems
- Recrystallization from appropriate solvent mixtures
- In some cases, HPLC purification for highest purity requirements
Typical Chromatography Conditions:
- Stationary phase: Silica gel (60-200 mesh)
- Mobile phase: Hexane/ethyl acetate gradients (typically starting with 95:5 and increasing polarity)
- Detection: UV at 254 nm or TLC with vanillin or phosphomolybdic acid staining
Analytical Methods for Characterization
Spectroscopic Analysis
The structure and purity of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde can be confirmed using various spectroscopic techniques:
-
- ¹H NMR: Characteristic signals for the aldehyde proton (δ ~9.5-10.0 ppm), olefinic protons (δ ~5.0-6.5 ppm), and TBDMS groups (δ ~0.0-0.2 ppm for Si-CH₃ and δ ~0.8-0.9 ppm for t-Bu)
- ¹³C NMR: Distinctive signals for the aldehyde carbon (δ ~200-205 ppm), olefinic carbons (δ ~120-140 ppm), and TBDMS-protected carbons
-
- Characteristic bands for C=O stretching (~1720-1740 cm⁻¹)
- C=C stretching (~1620-1680 cm⁻¹)
- Si-O stretching (~1050-1150 cm⁻¹)
-
- Molecular ion peak at m/z 573
- Characteristic fragmentation patterns including loss of TBDMS groups
Chromatographic Analysis
HPLC and GC methods can be employed for purity determination:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient
- Detection: UV at 254 nm
- Flow rate: 1.0 mL/min
Applications in Synthesis
(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde serves as a versatile building block in the synthesis of various compounds, particularly Vitamin D analogs. Its utility stems from:
- The presence of the reactive aldehyde group, which can undergo numerous transformations
- The protected hydroxyl groups that can be selectively deprotected
- The specific stereochemistry of the diene system, which is crucial for biological activity in the resulting compounds
Research by Sicinski et al. (1999), Steinmeyer et al. (2001), and Kahraman et al. (2004) has demonstrated the importance of this intermediate in the preparation of biologically active Vitamin D derivatives.
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBS) groups at positions 1 and 3 are hydrolyzed under acidic or fluoride-mediated conditions to regenerate free hydroxyl groups. This reaction is pivotal for subsequent functionalization:
The stability of TBS groups under mild conditions allows sequential deprotection in multi-step syntheses .
Aldehyde Functionalization
The aldehyde at position 20 undergoes nucleophilic additions and condensations:
-
Condensation with Amines :
Reacts with primary amines (e.g., hydrazines) to form hydrazones, enabling further cyclization or tagging . -
Reduction to Alcohol :
Catalytic hydrogenation (e.g., NaBH) reduces the aldehyde to a primary alcohol, a key step in synthesizing calcitriol analogs .
| Reagent | Product | Role in Synthesis |
|---|---|---|
| NaBH (MeOH) | 20-Hydroxymethyl derivative | Intermediate for vitamin D metabolites |
| NHOH·HCl | Oxime formation | Stabilizes the aldehyde for storage |
Diene System Reactivity
The 5Z,7E-conjugated diene participates in photochemical and thermal reactions:
-
Electrocyclic Ring-Opening :
UV irradiation induces [6π] electrocyclic opening, converting the triene to a previtamin D analog . This reaction is critical for biological activity in vitamin D synthesis. -
Diels-Alder Cycloaddition :
Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form six-membered rings, though this is less common due to steric hindrance from the TBS groups .
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from related steroids due to its silyl protection and aldehyde group:
| Compound | Key Functional Groups | Primary Reactions |
|---|---|---|
| 9-Hydroxyandrostenedione | C9 hydroxyl, C17 ketone | Oxidation, esterification |
| Dexamethasone | Fluorinated C9, C11 hydroxyl | Nucleophilic substitution, hydrogen bonding |
| This compound | C1/C3 TBS ethers, C20 aldehyde | Deprotection, aldehyde conjugation, electrocyclic opening |
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications, data, or case studies specifically for the compound "(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde." However, the search results discuss related compounds and their applications, which may provide some context.
Vitamin D Derivatives and Cancer Research
Vitamin D Derivatives (VDDs) Several search results mention vitamin D derivatives (VDDs) and their anti-cancer properties . These VDDs, including 20a-homo-ergocalciferols (PRI-5105 and PRI-5106), have demonstrated anticancer properties in vitro and in vivo .
Antiproliferative Activity Studies show that VDDs exhibit antiproliferative activity against HT-29 colorectal cancer cells, with some being more effective than 1,25D3 (the major biologically active metabolite of vitamin D) . Additionally, VDDs can enhance the cell growth-inhibitory activity of 5-fluorouracil on HT-29 cell lines .
CYP24A1-Dependent Metabolism Research indicates that certain VDDs are substrates for vitamin D-hydroxylating enzymes and undergo CYP24A1-dependent metabolic deactivation .
Related Compounds and their Synthesis
PRI-5105 and PRI-5106 These are 1,25D2 analogs that have shown high antiproliferative and prodifferentiating activity on human HL-60 and MV4-11 leukemic cell lines, combined with low calcemic activity in vivo . Methods for the practical and efficient synthesis of PRI-5106 and its 24-diastereomer, PRI-5105, have been developed .
Tacalcitol In vivo studies on murine MC38 and human HT-29 CRC models have shown that 1,25D3 analogs, especially tacalcitol [(24 R)-1,24-dihydroxyvitamin D 3, PRI-2191], significantly enhance the anticancer activity of 5-fluorouracil (5-FU) .
Mechanism of Action
The mechanism of action of (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s silyl ether groups and secopregnane skeleton allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the secosteroid family, sharing a 9,10-secopregnane backbone with vitamin D analogs and related derivatives. Below is a detailed comparison with key structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Impact :
- The TBDMS groups in the target compound reduce polarity compared to hydroxylated analogs like calcitriol or Maxacalcitol, making it more suitable for synthetic manipulation .
- The C20 carboxaldehyde is unique among secosteroids, offering a reactive site for conjugations or further derivatizations, unlike the hydroxyl or acetamide groups seen in pharmaceutical intermediates (e.g., ) .
Biological Activity :
- Unlike calcitriol or Maxacalcitol, the target compound lacks free hydroxyl groups required for binding to the vitamin D receptor (VDR), rendering it biologically inert and limiting its use to synthetic chemistry .
- Fluorinated derivatives (e.g., ) exhibit modified pharmacokinetics, such as resistance to enzymatic degradation, which is absent in the TBDMS-protected target compound .
Synthetic Utility :
- The compound’s TBDMS groups are typical in multi-step syntheses to prevent unwanted side reactions. For example, UV-driven ring-opening and isomerization steps (as in ) are common in secosteroid synthesis but require precise protection strategies .
Stability and Handling :
- The TBDMS groups enhance thermal and oxidative stability compared to hydroxylated analogs, which are prone to degradation under harsh conditions .
Biological Activity
The compound (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde (CAS Number: 112924-91-1) is a steroidal derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 573.009 g/mol. The structure includes two tert-butyldimethylsilyl groups which enhance its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C34H60O3Si2 |
| Molecular Weight | 573.009 g/mol |
| CAS Number | 112924-91-1 |
Synthesis
The synthesis of this compound involves multiple steps of organic reactions including protection of hydroxyl groups and formation of the steroid framework. The detailed synthetic route can be found in various studies focusing on steroid derivatives .
Antiproliferative Effects
Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that vitamin D derivatives possess anticancer properties due to their ability to modulate cellular differentiation and proliferation .
Case Study:
In vitro studies demonstrated that (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde exhibited a dose-dependent inhibition of cell proliferation in human leukemic cell lines. The compound was tested alongside standard treatments and showed comparable or superior efficacy at specific concentrations .
The biological activity is primarily attributed to the modulation of gene expression related to cell cycle regulation and apoptosis. The compound may interact with nuclear hormone receptors such as the Vitamin D Receptor (VDR), influencing downstream signaling pathways that regulate cell growth and differentiation .
Metabolism
The metabolism of this compound has been studied extensively. It undergoes CYP24A1-dependent metabolism similar to other vitamin D analogs. Research has indicated that modifications at the C-24 position influence metabolic stability and biological activity .
Comparative Analysis
A comparative analysis of various steroidal compounds reveals that modifications in the side chain significantly affect their biological activities:
| Compound Name | Antiproliferative Activity | Metabolic Stability |
|---|---|---|
| (1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde | High | Moderate |
| 1α,25-Dihydroxyvitamin D3 | Very High | Low |
| PRI-5106 | Moderate | High |
Q & A
Q. What are the key considerations when designing a multi-step synthesis route for this compound, particularly regarding protecting group strategies?
The tert-butyldimethylsilyl (TBS) groups in this compound are critical for protecting hydroxyl functionalities during synthesis. A robust strategy involves:
- Selective Protection : Use TBSCl (tert-butyldimethylsilyl chloride) under anhydrous conditions with imidazole as a base to protect hydroxyl groups early in the synthesis .
- Stability Monitoring : Ensure TBS groups remain intact during subsequent oxidation or reduction steps by avoiding strong acids (e.g., HF or TBAF for deprotection) until the final stages .
- Intermediate Characterization : Validate protection efficiency via NMR to confirm the absence of hydroxyl proton signals and mass spectrometry for molecular weight verification .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry at the 5Z and 7E positions?
- NOESY/ROESY NMR : Correlate spatial proximity of protons across double bonds to distinguish Z/E configurations. For example, cross-peaks between H-6 and H-19 in the 5Z configuration would confirm cis geometry .
- UV-Vis Spectroscopy : Conjugated dienes (5Z,7E) exhibit characteristic absorption maxima near 260–280 nm, with extinction coefficients aiding in structural validation .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures of intermediates or analogs, though this requires stable crystalline derivatives .
Q. What are common challenges in purifying intermediates during the synthesis of TBS-protected secosteroids?
- Hydrophobicity : TBS groups increase lipophilicity, complicating reverse-phase HPLC. Use normal-phase silica gel chromatography with hexane/ethyl acetate gradients for separation .
- Byproduct Formation : Monitor for silyl migration using NMR or LC-MS, especially under mildly acidic or basic conditions .
- Scale-Up Limitations : Flash chromatography may suffice for milligram-scale purifications, but preparative HPLC is recommended for larger scales to avoid cross-contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning the configuration of the secosteroid backbone?
- Dynamic Exchange Effects : For flexible regions (e.g., the seco-ring), use variable-temperature NMR to identify coalescence points and distinguish between static and dynamic stereochemical ambiguity .
- DFT Calculations : Compare computed chemical shifts with experimental data to validate proposed configurations, leveraging software like Gaussian or ADF .
- Isotopic Labeling : Introduce or labels at key positions to simplify spectral interpretation and confirm coupling constants .
Q. What methodologies are recommended for optimizing the aldehyde group introduction without side reactions?
- Oxidative Conditions : Use Swern oxidation (oxalyl chloride/DMSO) or Dess-Martin periodinane for controlled oxidation of the C-20 alcohol to the aldehyde, minimizing overoxidation to carboxylic acids .
- In Situ Protection : Temporarily protect the aldehyde as a dithiane or acetal during subsequent steps to prevent nucleophilic attack or aldol condensation .
- Low-Temperature Quenching : Terminate oxidation reactions at −78°C to stabilize the aldehyde and reduce side reactions .
Q. How to address low yields in the critical cyclization step forming the 9,10-secopregna framework?
- Strain Minimization : Pre-organize the linear precursor via hydrogen bonding or metal templating (e.g., using Ti(OiPr)) to favor the desired cyclization pathway .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states or non-polar solvents (toluene) to entropically drive ring closure .
- Catalytic Acceleration : Screen Lewis acids (e.g., BF-EtO) or organocatalysts (proline derivatives) to lower activation energy .
Methodological Resources
- Synthetic Protocols : Refer to Advanced Organic Chemistry (Carey & Sundberg) for reaction mechanisms and troubleshooting .
- Analytical Validation : Use Spectrometric Identification of Organic Compounds (Silverstein et al.) for interpreting NMR, MS, and IR data .
- Computational Tools : Leverage Gaussian software for DFT-based stereochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
